molecular formula C22H20N2O3 B4207464 N-(4-methyl-2-nitrophenyl)-2-(2-phenylethyl)benzamide

N-(4-methyl-2-nitrophenyl)-2-(2-phenylethyl)benzamide

Cat. No.: B4207464
M. Wt: 360.4 g/mol
InChI Key: NQOQLBNIWYNFQI-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2-(2-phenylethyl)benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with a 4-methyl-2-nitrophenyl group and a 2-phenylethyl substituent, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-nitrophenyl)-2-(2-phenylethyl)benzamide typically involves the following steps:

    Amidation: The formation of the benzamide linkage by reacting the nitro-substituted aromatic compound with 2-(2-phenylethyl)amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and amidation reactions, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-nitrophenyl)-2-(2-phenylethyl)benzamide: can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the substituents introduced, various substituted derivatives of the original compound can be obtained.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-2-(2-phenylethyl)benzamide:

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.

    Biological Research: As a probe or ligand in studies involving receptor binding and signal transduction pathways.

    Industrial Chemistry: As a precursor for the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-(2-phenylethyl)benzamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The nitro and phenylethyl groups may play roles in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-(2-phenylethyl)benzamide: Lacks the nitro group, which may result in different chemical and biological properties.

    N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide: Lacks the methyl group, which may affect its reactivity and interactions.

Uniqueness

N-(4-methyl-2-nitrophenyl)-2-(2-phenylethyl)benzamide: is unique due to the presence of both the nitro and methyl groups, which can influence its electronic properties, reactivity, and potential biological activity.

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-16-11-14-20(21(15-16)24(26)27)23-22(25)19-10-6-5-9-18(19)13-12-17-7-3-2-4-8-17/h2-11,14-15H,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOQLBNIWYNFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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